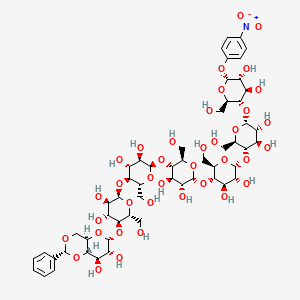
4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside (CAS# 109055-07-4) is an alkyl glycoside with oligomeric head groups . It is a high-quality and highly purified chemical used in the diagnosis of carbohydrate fermentation . It is a chromogenic substrate that can be used to test for the presence of enzymes such as α-amylase, β-amylase, and α-glucosidase .
Molecular Structure Analysis
The molecular formula of 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside is C55H79NO38 . The molecular weight is 1362.21 g/mol . The IUPAC name and the SMILES string provide more details about its molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside include a density of 1.79±0.1 g/cm3 and a pKa of 12.43±0.70 .Wissenschaftliche Forschungsanwendungen
Enzyme Substrate
“4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside” is a chromogenic substrate that can be used to test for the presence of enzymes such as α-amylase, β-amylase, and α-glucosidase . This makes it a valuable tool in enzymology research.
Carbohydrate Fermentation Diagnosis
This compound is used in the diagnosis of carbohydrate fermentation . It can help identify and differentiate bacterial species based on their ability to ferment carbohydrates.
Amylase Activity Study
It is used in the study of amylase activity . Amylases are enzymes that break down starch into sugars and play a crucial role in various biological systems.
Endo-Acting α-Amylase Substrate
The compound serves as a substrate for endo-acting α-amylase . It is not hydrolyzed by exo-acting enzymes such as amyloglucosidase, α-glucosidase, or β-amylase .
Pharmaceutical Research
This compound serves as a valuable tool in pharmaceutical research . It allows researchers to scrutinize the impact of distinct pharmaceuticals or therapeutic approaches on a myriad of afflictions .
Chemical Synthesis
It is used as a reagent for chemical synthesis . This highlights its importance in the field of synthetic chemistry.
Wirkmechanismus
4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside is used in the study of amylase activity . It reacts with enzymes such as α-amylase, β-amylase, and α-glucosidase to produce a color change from yellow to blue . It is also a fluorogenic substrate that can be used to measure the activity of β-galactosidase .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R,4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H79NO38/c57-10-20-41(27(63)34(70)49(81-20)80-19-8-6-18(7-9-19)56(77)78)89-50-35(71)28(64)42(21(11-58)82-50)90-51-36(72)29(65)43(22(12-59)83-51)91-52-37(73)30(66)44(23(13-60)84-52)92-53-38(74)31(67)45(24(14-61)85-53)93-54-39(75)32(68)46(25(15-62)86-54)94-55-40(76)33(69)47-26(87-55)16-79-48(88-47)17-4-2-1-3-5-17/h1-9,20-55,57-76H,10-16H2/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49+,50-,51-,52-,53-,54-,55-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJLWZRXMYZWON-NZYRJBJVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9=CC=C(C=C9)[N+](=O)[O-])CO)CO)CO)CO)CO)CO)O)O)OC(O1)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)OC9=CC=C(C=C9)[N+](=O)[O-])CO)CO)CO)CO)CO)CO)O)O)O[C@@H](O1)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H79NO38 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

